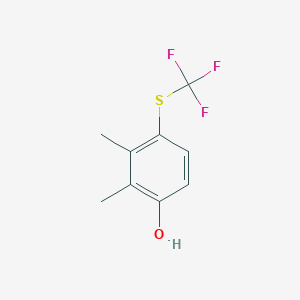

2,3-Dimethyl-4-(trifluoromethylthio)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

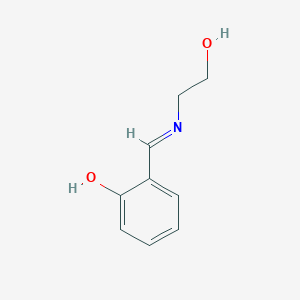

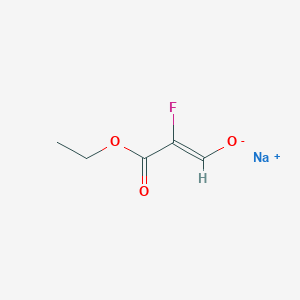

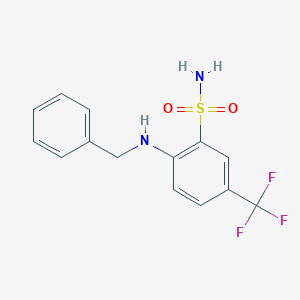

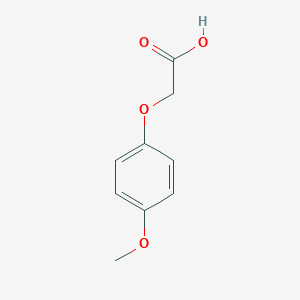

“2,3-Dimethyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C9H9F3OS . It is used in the preparation of phenylamino derivative, which is an important intermediate in the synthesis of toltrazuril .

Synthesis Analysis

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 1 sulfur atom, and 1 oxygen atom .Chemical Reactions Analysis

The functionalization of phenols was exclusively para-selective; phenols unsubstituted in both the ortho- and para positions solely gave the para-substituted SCF3-products in all cases . Some additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products .Physical And Chemical Properties Analysis

The boiling point of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” is 120-123 °C (Press: 16 Torr), and its density is predicted to be 1.34±0.1 g/cm3 . The pKa is predicted to be 9.06±0.23 .Aplicaciones Científicas De Investigación

Application Summary

2,4-dimethylphenol is used in the development of electrochemical sensors for environmental monitoring . These sensors are designed to detect aqueous phenolic compounds, which are important but toxic chemicals used in many industrial fields .

Methods of Application

A paste electrochemical sensor, based on a carbon paste electrode modified with different oxides, has been developed for investigation of 2,4-dimethylphenol (2,4 DMP) oxidation in phosphate buffer solution (PBS) with pH of 7 . In this study, Fe2O3, Al2O3, ZrO2 and SiO2 have been tested . The ratio of graphite powder/Al2O3/paraffin oil used was 71/4/25 .

Results or Outcomes

Among the oxides tested, Al2O3 showed the best electrocatalysis on oxidation of 2,4 DMP . The high sensibility of Al2O3 for 2,4 DMP detection can be explained by the interaction between benzene rings of phenol and acid sites of Al2O3 . This opens a high potential application of sensors based on the electro acidic catalysts .

Electrophilic Aromatic Ring Trifluoromethylthiolation

Application Summary

This process involves the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This method is used to introduce a trifluoromethylthiol group (SCF3) into an organic molecule, which can enhance the compounds’ properties, making new functional and advanced materials .

Methods of Application

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization was exclusively para-selective .

Results or Outcomes

The study found that phenols unsubstituted in both the ortho- and para-positions solely gave the para-substituted SCF3-products . Para-substituted phenols gave the ortho-substituted SCF3-products . This method opens up possibilities for the synthesis of biologically interesting SCF3-analogues .

Synthesis of Biologically Interesting SCF3-Analogues

Application Summary

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols can be used to synthesize biologically interesting SCF3-analogues . This process can enhance the compounds’ properties

Safety And Hazards

Propiedades

IUPAC Name |

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUDEIARBMXTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563806 |

Source

|

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4-(trifluoromethylthio)phenol | |

CAS RN |

129644-70-8 |

Source

|

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.